molecular formula C48H76O12 B10818893 2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone

2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone

Cat. No.: B10818893
M. Wt: 845.1 g/mol
InChI Key: MXPYTLCDIMCGEQ-UHFFFAOYSA-N
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Description

IKD-8344 is a macrocyclic dilactone antibiotic with a molecular weight of 844 and a molecular formula of (C_{48}H_{76}O_{12}). It was isolated from the bacterium Streptomyces sp. A6792 and has shown selective growth inhibition against the mycelial form of Candida albicans . This compound has garnered attention due to its potential as a lead compound for the development of novel antifungal agents .

Chemical Reactions Analysis

IKD-8344 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the macrocyclic ring.

    Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s activity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .

Scientific Research Applications

IKD-8344 has diverse applications in scientific research:

Comparison with Similar Compounds

IKD-8344 is unique among macrocyclic dilactones due to its selective inhibition of the mycelial form of Candida albicans. Similar compounds include:

    Staurosporine: Another macrocyclic lactone with antifungal properties.

    Amphotericin B: A polyene antifungal that targets fungal cell membranes.

    Nystatin: Another polyene antifungal with a similar mechanism of action to Amphotericin B.

IKD-8344 stands out due to its specific activity against the mycelial form of Candida species and its low toxicity in animal models .

Properties

IUPAC Name

2,9,18,25-tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPYTLCDIMCGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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